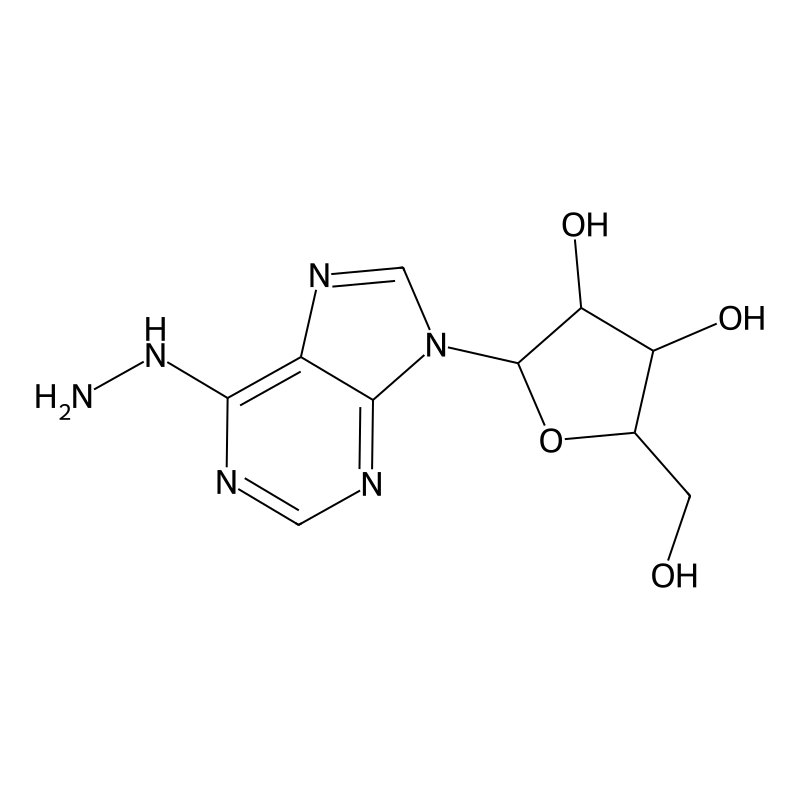

6-Hydrazinyl-9-pentofuranosyl-9h-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Hydrazinyl-9-pentofuranosyl-9H-purine is a purine derivative characterized by the presence of a hydrazinyl group at the 6-position and a pentofuranosyl moiety attached to the 9-position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of nucleoside analogs. The structural formula can be denoted as C₁₁H₁₅N₅O₅, indicating the presence of five nitrogen atoms, which is typical for purine derivatives.

- Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

- Reduction: It can be reduced to yield hydrazones or other reduced derivatives.

- Substitution: The compound may participate in nucleophilic substitution reactions, leading to various substituted purine derivatives.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and sodium periodate are commonly used for oxidation.

- Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction.

- Nucleophiles for Substitution: Amines, thiols, or halides can be employed in substitution reactions.

6-Hydrazinyl-9-pentofuranosyl-9H-purine exhibits several biological activities. It has been studied for its potential role in enzyme inhibition, specifically targeting enzymes involved in purine metabolism such as adenosine deaminase and xanthine oxidase. Additionally, it may interfere with nucleic acid synthesis by incorporating into DNA and RNA, disrupting their functions. This compound also shows promise in modulating signal transduction pathways by affecting kinase activity and other signaling proteins.

The synthesis of 6-Hydrazinyl-9-pentofuranosyl-9H-purine typically involves the following steps:

- Starting Material: The process begins with a suitable purine derivative, such as 6-chloropurine.

- Hydrazination: The 6-chloropurine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 6-position.

- Pentofuranosylation: The resulting 6-hydrazinylpurine undergoes a glycosylation reaction with a pentofuranosyl donor (e.g., a protected ribose derivative) to form the final compound.

The reaction conditions often involve solvents like dimethylformamide or acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation step.

6-Hydrazinyl-9-pentofuranosyl-9H-purine has several applications:

- Chemistry: It serves as a building block in synthesizing more complex purine derivatives and nucleoside analogs.

- Biology: The compound is explored for its potential role in enzyme inhibition and as a probe for studying purine metabolism.

- Industry: It is utilized in synthesizing specialty chemicals and as an intermediate in pharmaceutical production.

Research on interaction studies involving 6-Hydrazinyl-9-pentofuranosyl-9H-purine has shown that it can inhibit specific enzymes related to purine metabolism. This inhibition can lead to altered metabolic pathways, which may have therapeutic implications. Additionally, its ability to disrupt nucleic acid synthesis makes it a candidate for further studies in cancer research and antiviral drug development.

Similar Compounds- 6-Hydrazinopurine: A simpler analog without the pentofuranosyl group.

- 9-β-D-Ribofuranosyl-6-hydrazinopurine: A closely related compound featuring a ribofuranosyl group instead of a pentofuranosyl group.

- 6-Chloropurine: The starting material for synthesizing 6-Hydrazinyl-9-pentofuranosyl-9H-purine.

Uniqueness

The uniqueness of 6-Hydrazinyl-9-pentofuranosyl-9H-purine lies in its dual functional groups—the hydrazinyl and pentofuranosyl groups—contributing to distinct chemical properties and biological activities compared to its analogs. This structural complexity may enhance its interactions with biological targets, making it a valuable compound for further research and development .